molecular formula C12H14OS B14082034 Phenylthio 4-methylpent-3-enoate CAS No. 102496-83-3

Phenylthio 4-methylpent-3-enoate

Cat. No.: B14082034
CAS No.: 102496-83-3
M. Wt: 206.31 g/mol
InChI Key: BUTWIHUHJUAXAB-UHFFFAOYSA-N
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Description

S-phenyl 4-methylpent-3-enethioate is an organic compound that belongs to the class of aromatic thiols It is characterized by the presence of a phenyl group attached to a 4-methylpent-3-enethioate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-phenyl 4-methylpent-3-enethioate typically involves the reaction of thiophenol with 4-methylpent-3-enoyl chloride. The reaction is carried out under anhydrous conditions in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using chromatographic techniques to obtain a high-purity compound .

Industrial Production Methods

Industrial production of S-phenyl 4-methylpent-3-enethioate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is subjected to rigorous quality control measures to ensure its purity and consistency .

Chemical Reactions Analysis

Types of Reactions

S-phenyl 4-methylpent-3-enethioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted aromatic compounds. The specific products depend on the reaction conditions and the reagents used .

Scientific Research Applications

S-phenyl 4-methylpent-3-enethioate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of S-phenyl 4-methylpent-3-enethioate involves its interaction with specific molecular targets. The compound can undergo redox reactions, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in various biological effects, including antimicrobial and antioxidant activities. The exact molecular pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

    S-phenyl 2-methylprop-2-enethioate: Another aromatic thiol with similar chemical properties.

    S,S′-thiodi-4,1-phenylenebis(thiomethacrylate): A compound with two thiol groups and similar reactivity.

    Bis[4(2-hydroxy-3-methacryloyloxypropoxy)phenyl]sulfide: A more complex thiol derivative with additional functional groups.

Uniqueness

S-phenyl 4-methylpent-3-enethioate is unique due to its specific structure, which imparts distinct chemical and physical properties. Its ability to undergo a variety of chemical reactions makes it a versatile compound in synthetic chemistry. Additionally, its potential biological activities make it a compound of interest in medicinal chemistry .

Properties

CAS No.

102496-83-3

Molecular Formula

C12H14OS

Molecular Weight

206.31 g/mol

IUPAC Name

S-phenyl 4-methylpent-3-enethioate

InChI

InChI=1S/C12H14OS/c1-10(2)8-9-12(13)14-11-6-4-3-5-7-11/h3-8H,9H2,1-2H3

InChI Key

BUTWIHUHJUAXAB-UHFFFAOYSA-N

Canonical SMILES

CC(=CCC(=O)SC1=CC=CC=C1)C

Origin of Product

United States

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